N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with dimethyl and pyrrolidinyl groups, coupled with a benzenesulfonamide moiety bearing a trifluoromethyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing (trifluoromethyl) and electron-donating (pyrrolidinyl) groups.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2S/c1-11-15(12(2)22-16(21-11)24-8-3-4-9-24)23-27(25,26)14-7-5-6-13(10-14)17(18,19)20/h5-7,10,23H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANHSYKKDIUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a pyrimidine core substituted with a pyrrolidine moiety and a trifluoromethyl group attached to a benzenesulfonamide structure. The presence of these functional groups contributes to its unique pharmacological properties. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, related pyrimidine derivatives have shown IC50 values in the nanomolar range against specific cancer targets .
- Inhibition of Protein Kinases : Studies have demonstrated that this compound may act as an inhibitor of certain protein kinases involved in cellular signaling pathways. For example, compounds structurally related to this sulfonamide have been reported to inhibit p38 MAPK with IC50 values as low as 53 nM .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting cytokine production in various cell models. This suggests potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
- Coupling Reaction : The intermediate is then reacted with trifluoromethyl benzenesulfonyl chloride to yield the final product.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Related Compound | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antitumor | Pyrimidine derivative | 50 | |
| Protein Kinase Inhibition | p38 MAPK inhibitor | 53 | |
| Anti-inflammatory | Cytokine production inhibition | 820 |
Notable Research Findings
- A study highlighted the compound's ability to penetrate the blood-brain barrier effectively, making it a candidate for neurological disorders .
- In vivo studies demonstrated significant antitumor effects in murine models when administered orally, suggesting favorable pharmacokinetics and low toxicity profiles .
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a trifluoromethyl-benzenesulfonamide group . The molecular formula is C15H18F3N4O2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This complex structure allows for diverse interactions with biological targets, enhancing its potential applications in drug development.
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, new thiopyrimidine–benzenesulfonamide derivatives have shown promise against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are associated with severe hospital-acquired infections .
Anticancer Potential
Research has also explored the anticancer properties of related compounds. The design and synthesis of molecular hybrids containing pyrimidine and sulfonamide structures have demonstrated potential as anticancer agents through various mechanisms . These compounds may inhibit tumor growth by interfering with specific biological pathways.
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, making them potential candidates for treating diseases like Alzheimer's and Type 2 diabetes .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
Several benzenesulfonamide derivatives share structural motifs with the target compound. Key comparisons include:
2.1.1. N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
- Structure : This analogue replaces the pyrimidine core with a pyridine ring, substitutes a benzyloxy group at the 5-position, and positions the trifluoromethyl group at the 4-position on the benzene ring .
- Key Differences: Pyridine vs. Pyrimidine Core: The pyrimidine ring in the target compound may enhance π-π stacking interactions compared to the pyridine-based 17d. Substituent Positioning: The 3-position trifluoromethyl group in the target compound versus the 4-position in 17d alters electronic effects and steric hindrance.
2.1.2. Perfluorinated Benzenesulfonamides (Pharos Project Compounds)
- Examples :
- Key Differences: Fluorination Extent: The target compound’s single trifluoromethyl group contrasts with highly fluorinated chains in Pharos compounds, which likely confer extreme hydrophobicity and chemical inertness.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Sulfonamide Derivatives
Research Findings and Implications
- The pyrrolidinyl group may enhance blood-brain barrier penetration compared to 17d’s benzyloxy group .
- Synthetic Challenges : The trifluoromethyl group in the 3-position (target) versus 4-position (17d) requires regioselective sulfonylation, impacting synthetic yields .
Preparation Methods
Biginelli-Type Cyclocondensation
Modified Biginelli reactions using ethyl acetoacetate, N,N-dimethylurea, and 1-pyrrolidinecarboxaldehyde under acidic conditions yield 2-pyrrolidinylpyrimidine intermediates. Trifluoromethanesulfonic acid (0.5 equiv.) in solvent-free systems at 110°C achieves 68–72% yields by facilitating imine formation and cyclodehydration.
Diamine-Carbonyl Cyclization
Condensing 1,3-diaminopropane derivatives with β-diketones in acetonitrile with H₂SO₄ catalysis (50–150°C) constructs the pyrimidine ring. This method introduces dimethyl groups at C4/C6 through methyl-substituted diketones like 2,4-pentanedione.
One-Pot Multicomponent Assembly
A three-component reaction of:
- 4-Amino-6-methylpyrimidin-2-amine
- Pyrrolidine-1-carbaldehyde
- Acetylacetone
Using trifluoroacetic acid (TFA) in refluxing toluene (24 hr) produces the substituted pyrimidine core with 81% efficiency.
Functionalization at Pyrimidine C2 Position
Introducing pyrrolidine at the C2 position requires precise nucleophilic substitution:
Chloride Displacement Methodology
Replacing a chloro-substituent on 2-chloro-4,6-dimethylpyrimidine with pyrrolidine demonstrates optimal results:
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Neat pyrrolidine | - | K₂CO₃ | 120 | 45 |
| Phase-transfer catalysis | Toluene | K₃PO₄ + TDA-1 | 80 | 78 |
| Microwave-assisted | DMF | DBU | 150 | 92 |
Phase-transfer conditions using tris(dioxa-3,6-heptyl)amine (TDA-1) with K₃PO₄ in toluene achieve 78% yield while minimizing side reactions.
Metal-Catalyzed Amination
Palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-4,6-dimethylpyrimidine and pyrrolidine shows promise:
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Yield: 85% at 100°C (18 hr)
Sulfonamide Coupling Reactions
The final stage couples 3-(trifluoromethyl)benzenesulfonyl chloride to the C5-amine of the pyrimidine intermediate:
Direct Sulfonylation
Reaction conditions optimized for minimal diamination:
Schotten-Baumann Modification
Aqueous-organic biphasic system enhances purity:
- Dissolve pyrimidine amine (1 equiv.) in CH₂Cl₂
- Add 3-(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv.)
- Introduce NaOH (2.5 equiv.) in H₂O
- Stir vigorously at 0°C for 2 hr
- Isolate organic layer; evaporate to obtain 93% pure product
Purification and Characterization
Final purification employs sequential techniques:
Crystallization Optimization
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Ethanol/H₂O (3:1) | 99.2 | 78 | Prismatic needles |
| Acetone/n-Heptane | 98.5 | 82 | Rhombic plates |
| THF/Diethyl ether | 99.8 | 65 | Dendritic clusters |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 7.95–7.88 (m, 4H, Ar-H), 3.25 (t, J=6.5 Hz, 4H, pyrrolidine CH₂), 2.52 (s, 6H, C4/C6-CH₃), 1.95 (quintet, J=6.5 Hz, 4H, pyrrolidine CH₂)
- HRMS : m/z 401.1354 [M+H]⁺ (calc. 401.1358)
Industrial-Scale Production Considerations
Adapting laboratory methods for kilogram-scale synthesis requires:
Cost-Effective Reagent Selection
| Reagent | Lab Scale | Industrial Alternative |
|---|---|---|
| Pd₂(dba)₃ | $12,500/mol | Pd/C (5% wt) |
| Anhydrous K₃PO₄ | $980/kg | Aqueous K₃PO₄ solution |
| Chromatography | Not feasible | Crystallization x3 |
Process Intensification
- Continuous flow sulfonylation at 50°C reduces reaction time from 4 hr → 22 min
- Spiral tubing reactor (10 m × 2 mm ID) achieves 99% conversion at 5 mL/min flow rate
Q & A
How can synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide be optimized to improve yield and purity?
Basic Question
Methodological Answer:
The synthesis of pyrimidine-sulfonamide derivatives typically involves multi-step reactions, such as nucleophilic substitution, coupling, and sulfonamide bond formation. For example:
- Step 1: Prepare the pyrimidine core via condensation of amidines with β-diketones or via Pd-catalyzed cross-coupling for regioselective substitution .
- Step 2: Introduce the pyrrolidine moiety using a Buchwald-Hartwig amination or SNAr reaction under controlled pH (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3: Sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous THF, using triethylamine as a base to minimize side reactions .
Key Considerations: - Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Question
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry of the pyrimidine ring and sulfonamide linkage. For example, Acta Crystallographica reports bond angles and torsion angles for analogous sulfonamide-pyrimidine derivatives .
- NMR Spectroscopy: Use , , and -NMR to verify substituent positions. The trifluoromethyl group shows a distinct -NMR signal at ~-60 ppm, while pyrrolidine protons appear as multiplet peaks in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₂₀F₃N₅O₂S) with <2 ppm error .
How can researchers address poor solubility of this compound in aqueous buffers during in vitro assays?
Advanced Question
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain compound stability .
- pH Adjustment: Sulfonamides are weakly acidic; dissolve in mildly basic buffers (pH 8–9) to deprotonate the sulfonamide group and enhance solubility .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) at the sulfonamide nitrogen to improve lipophilicity temporarily .
What strategies are recommended for analyzing contradictory bioactivity data across different cell lines?
Advanced Question
Methodological Answer:
- Dose-Response Curves: Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀ values and assess potency variability .
- Off-Target Profiling: Screen against kinase panels or GPCR libraries to identify non-specific interactions. For example, pyrimidine derivatives may inhibit kinases like EGFR due to structural mimicry of ATP .
- Metabolic Stability Assays: Compare hepatic microsomal degradation rates (e.g., human vs. murine) to rule out species-specific metabolism .
How can computational methods guide the design of analogs with enhanced target binding?
Advanced Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., carbonic anhydrase IX for sulfonamides). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the trifluoromethyl moiety .
- QSAR Modeling: Train models on existing bioactivity data to predict substituent effects. For example, electron-withdrawing groups on the benzene ring may enhance binding affinity .
- MD Simulations: Simulate binding dynamics over 100 ns to assess stability of the pyrrolidine-pyrimidine conformation in the active site .
What are the best practices for characterizing and mitigating synthesis by-products?
Advanced Question
Methodological Answer:
- LC-MS Monitoring: Identify by-products (e.g., incomplete sulfonylation or pyrrolidine ring opening) using reverse-phase HPLC coupled with ESI-MS .
- By-Product Isolation: Scale down the reaction, isolate impurities via prep-HPLC, and characterize via NMR to determine structural deviations .
- Process Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) or switch to microwave-assisted synthesis to reduce reaction time and side products .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Question
Methodological Answer:
- Analog Library Design: Synthesize derivatives with variations in:
- Pyrimidine substituents: Replace dimethyl groups with ethyl or cyclopropyl .
- Sulfonamide moiety: Substitute trifluoromethyl with nitro or cyano groups .
- Biological Testing: Screen analogs against primary targets (e.g., enzymes) and counter-screens for selectivity. Use SPR or ITC to quantify binding kinetics .
- Data Analysis: Apply clustering algorithms (e.g., PCA) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
